molecular formula C14H13NO2 B6363820 2-(3,5-Dimethylphenyl)isonicotinic acid CAS No. 1226150-02-2

2-(3,5-Dimethylphenyl)isonicotinic acid

Cat. No.: B6363820
CAS No.: 1226150-02-2
M. Wt: 227.26 g/mol
InChI Key: DBAFDZYMAIUTBE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)isonicotinic acid is a valuable chemical building block in pharmaceutical research and development. It belongs to a class of arylated isonicotinic acid derivatives that are of tremendous importance in drug discovery for constructing structurally diverse compounds with potential biological activity . The structural motif of a substituted phenyl ring attached to an isonicotinic acid core is frequently employed in medicinal chemistry. For instance, closely related molecules have been investigated as potential modulators for therapeutic targets such as the liver X receptor (LXR) for the treatment of LXR-mediated diseases . The presence of the isonicotinic acid group provides a handle for further synthetic modification, while the 3,5-dimethylphenyl substituent can contribute to specific steric and electronic properties, influencing the molecule's interaction with biological systems. Advances in synthetic methodology, including Pd(0)-catalyzed direct arylation at the 4-position of isonicotinic acid derivatives, have made accessing such complex structures more efficient, facilitating the rapid generation of compound libraries for screening . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)13-8-11(14(16)17)3-4-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFDZYMAIUTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680748
Record name 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226150-02-2
Record name 2-(3,5-Dimethylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of 2 3,5 Dimethylphenyl Isonicotinic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. Standard reactions include esterification, amidation, and reduction.

Esterification: The conversion of 2-(3,5-dimethylphenyl)isonicotinic acid to its corresponding esters can be achieved through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is a common approach. google.comgoogle.com Another effective method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an alcohol. archive.org These reactions are fundamental in modifying the solubility and electronic properties of the parent molecule.

Amidation: The synthesis of amides from this compound is readily accomplished by reacting the acid with a primary or secondary amine. bme.hunih.gov The use of coupling agents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBT) or 4-dimethylaminopyridine (B28879) (DMAP) is a standard protocol to achieve high yields under mild conditions. google.com Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.

Illustrative Data for Carboxylic Acid Derivatization

Transformation Reagents and Conditions Product Representative Yield (%)
Esterification Methanol, H₂SO₄ (cat.), Reflux Methyl 2-(3,5-dimethylphenyl)isonicotinate 85-95
Amidation Benzylamine, EDCI, HOBT, DMF, rt N-Benzyl-2-(3,5-dimethylphenyl)isonicotinamide 80-90

Reactivity of the Pyridine (B92270) Heterocycle (e.g., Electrophilic and Nucleophilic Substitutions)

The pyridine ring in this compound is an electron-deficient aromatic system, which profoundly influences its reactivity.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack compared to benzene. researchgate.net Electrophilic substitution reactions, such as nitration or halogenation, require harsh conditions and generally proceed at the C3 and C5 positions, which are meta to the nitrogen atom. nih.gov The presence of the bulky 2-(3,5-dimethylphenyl) group may further influence the regioselectivity of such reactions due to steric hindrance.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is favored at the C2 and C6 positions, which are ortho and para to the electron-withdrawing nitrogen atom. In the case of this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed to the C6 position, provided a suitable leaving group is present at that position. The Chichibabin reaction, which involves amination with sodium amide, is a classic example of nucleophilic substitution on a pyridine ring where a hydride ion acts as the leaving group.

Illustrative Data for Pyridine Ring Reactivity

Transformation Reagents and Conditions Expected Major Product Plausible Yield (%)
Electrophilic Nitration HNO₃, H₂SO₄, High Temp. 2-(3,5-Dimethylphenyl)-3-nitroisonicotinic acid Low to Moderate

Chemical Modifications and Derivatization at the 3,5-Dimethylphenyl Substituent

The two methyl groups on the phenyl ring offer further opportunities for derivatization, primarily through free-radical reactions at the benzylic positions.

Benzylic Bromination: The hydrogen atoms on the methyl groups are benzylic and can be selectively substituted with bromine using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This reaction, known as the Wohl-Ziegler bromination, would lead to the formation of mono- or di-brominated species at the methyl groups. Lewis acids can also catalyze benzylic bromination using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The resulting benzylic bromides are valuable intermediates for further nucleophilic substitution reactions.

Illustrative Data for Dimethylphenyl Group Derivatization

Transformation Reagents and Conditions Product Plausible Yield (%)
Monobromination NBS, AIBN (cat.), CCl₄, Reflux 2-(3-(Bromomethyl)-5-methylphenyl)isonicotinic acid 50-70

Palladium-Catalyzed Transformations and Regioselectivity in Arylation Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While direct arylation of this compound is not extensively documented, studies on closely related isonicotinic acid derivatives provide significant insights into the potential reactivity.

Research has shown that the amide of isonicotinic acid can be effectively arylated. Specifically, the use of an N-(3,5-dimethylphenyl) amide as a directing group for isonicotinic acid has been shown to facilitate the mono-selective palladium-catalyzed arylation at the C3 position of the pyridine ring. This transformation demonstrates the utility of the isonicotinic acid scaffold in directed C-H activation processes.

In this context, the N-(3,5-dimethylphenyl) amide of isonicotinic acid was found to significantly improve the yield of the mono-arylated product to 87%. The optimal conditions involved a Pd(0) catalyst and a PCy₂t-Bu-HBF₄ ligand. This approach allows for the efficient preparation of structurally diverse isonicotinic acids.

Data from Palladium-Catalyzed Arylation of an Isonicotinic Acid Amide Derivative

Substrate Directing Group Catalyst System Product Yield (%) Reference

Other palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are also theoretically applicable. For a Suzuki reaction, the pyridine ring would likely first need to be halogenated (e.g., at the C6 position) to introduce a suitable coupling partner for a boronic acid.

Advanced Applications in Materials Science and Supramolecular Chemistry Research

Supramolecular Assembly and Self-Organization

The spontaneous organization of molecules into ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. 2-(3,5-Dimethylphenyl)isonicotinic acid is an exemplary candidate for forming such assemblies due to the specific functionalities inherent in its molecular framework.

Isonicotinic acid derivatives are known to act as low molecular weight gelators (LMWGs), which can immobilize solvent molecules within a three-dimensional fibrous network formed through self-assembly. mdpi.commdpi.com This process is highly dependent on the molecular structure of the gelator and the nature of the non-covalent interactions that drive the assembly. mdpi.com The formation of these gels is a dynamic process, often responsive to external stimuli such as temperature or pH. nih.gov

For instance, studies on N-(4-pyridyl)isonicotinamide (4PINA) show that it forms gels through N–H∙∙∙N hydrogen bonds, which facilitate the one-dimensional growth of fibrils that entangle to form the gel network. nih.govdoaj.org Modifying the functional groups, such as by oxidizing the pyridyl nitrogen to an N-oxide, can alter these interactions and thus the gelation properties. nih.govdoaj.org In the case of this compound, the carboxylic acid and pyridine (B92270) nitrogen are the primary sites for the hydrogen bonding necessary for self-assembly into gel-forming fibers. The bulky 3,5-dimethylphenyl substituent would sterically influence the packing of the molecules, potentially leading to gels with unique properties, such as altered thermal stability or mechanical strength, compared to simpler isonicotinic acid derivatives.

The architecture of self-assembled systems is dictated by a delicate balance of various non-covalent interactions. For isonicotinic acid and its derivatives, hydrogen bonding is a primary directional force. nih.govtandfonline.com The classic interaction involves the carboxylic acid proton and the nitrogen atom of the pyridine ring, forming strong O-H···N hydrogen bonds that lead to the creation of dimers or extended chains. tandfonline.comrsc.org

In addition to this primary interaction, other forces play a crucial role in stabilizing the three-dimensional structure. mdpi.com The aromatic rings of this compound facilitate π-π stacking, an attractive interaction between the electron clouds of adjacent rings. nih.gov The presence of the dimethylphenyl group introduces further complexity and stability through C-H···π interactions, where the methyl hydrogens can interact with the face of a nearby aromatic ring. researchgate.net These cooperative interactions—hydrogen bonding, π-π stacking, and C-H···π forces—collectively guide the molecules to assemble into a specific, ordered supramolecular architecture. mdpi.com

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound
Interaction TypeParticipating GroupsRole in Assembly
Hydrogen Bonding (O-H···N)Carboxylic acid (-COOH) and Pyridine NitrogenPrimary directional force, forms dimers and chains. tandfonline.comrsc.org
π-π StackingPyridine ring and Phenyl ringStabilizes the assembly by stacking of aromatic systems. nih.gov
C-H···π InteractionsMethyl groups (-CH₃) and Aromatic ringsProvides additional stability and influences molecular packing. researchgate.net

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding, and it is the fundamental principle that governs self-assembly. rsc.orgresearchgate.net The process by which molecules of this compound selectively associate with one another to form an ordered structure is in itself an act of molecular recognition. nih.gov

Furthermore, the cavities, pores, or surfaces created by these self-assembled structures can act as hosts for other molecules. nih.gov The binding of a guest molecule within a self-assembled host is driven by complementarity in size, shape, and chemical functionality. nih.gov For example, a supramolecular assembly of this compound could form a cavity lined with aromatic rings, making it suitable for recognizing and binding small, nonpolar guest molecules through van der Waals forces and π-stacking interactions. This capability is central to applications in sensing, separation, and catalysis. nih.gov

Coordination Chemistry of this compound as a Ligand

The dual functionality of this compound, possessing both a nitrogen atom in the pyridine ring and a carboxylate group, makes it an excellent ligand for coordinating with metal ions. wikipedia.org This property is extensively used in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov The use of isonicotinic acid and its derivatives as ligands has led to a wide variety of MOF structures with potential applications in gas storage, separation, and catalysis. researchgate.netsci-hub.st

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic ligand are heated in a solvent. researchgate.net For this compound, the pyridyl nitrogen and the deprotonated carboxylate group can bind to metal centers, forming extended one-, two-, or three-dimensional networks. The bulky 3,5-dimethylphenyl group is expected to play a significant role in dictating the final topology and porosity of the resulting MOF. It can act as a steric impediment, preventing the formation of densely packed structures and instead promoting the creation of larger pores and channels within the framework. This structural control is critical for designing MOFs with specific properties tailored for particular applications.

The versatility of this compound as a ligand stems from its ability to adopt several different binding modes when coordinating with transition metals. wikipedia.orgnih.gov The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The pyridine nitrogen provides a Lewis basic site for coordination, while the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. wikipedia.org

Common coordination geometries for transition metals include octahedral, tetrahedral, and square planar. nih.govresearchgate.net When this compound coordinates to a transition metal, it can lead to various geometries. For example, coordination of two tridentate ligands to a single metal center can result in an octahedral complex. nih.gov The combination of the ligand's binding modes and the preferred coordination number of the metal ion ultimately determines the structure of the resulting coordination polymer or MOF. mdpi.com

Table 2: Potential Binding Modes and Resulting Geometries for this compound with Transition Metals
Binding ModeDescriptionCommon Resulting Geometries
Monodentate (N-donor)Coordination occurs only through the pyridine nitrogen atom. wikipedia.orgTetrahedral, Square Planar, Octahedral
Monodentate (O-donor)Coordination occurs through one oxygen of the carboxylate group.Tetrahedral, Octahedral
Bidentate ChelatingCoordination involves both the pyridine nitrogen and one carboxylate oxygen binding to the same metal center.Octahedral, Distorted Geometries nih.gov
Bidentate BridgingThe carboxylate group bridges two different metal centers.Forms extended networks (Coordination Polymers, MOFs)

Electronic and Structural Properties of Coordination Complexes

The compound this compound serves as a highly effective ligand in the formation of coordination complexes, particularly with lanthanide ions. Structurally, it functions as a bidentate chelating agent, coordinating to metal centers through the nitrogen atom of the pyridine ring and one oxygen atom of the carboxylate group. In some crystal structures, it can also exhibit a bridging coordination mode, linking two separate metal ions.

The crystal structure of its complexes, such as those with europium(III), shows that the central metal ion is typically coordinated by multiple ligands. For instance, in a dinuclear europium complex, each Eu(III) ion is eight-coordinated, forming a distorted square antiprism geometry. The 3,5-dimethylphenyl group on the isonicotinic acid backbone introduces significant steric hindrance, which influences the final geometry of the complex and can prevent the coordination of solvent molecules (like water) that often quench luminescence.

The electronic properties of these complexes are dominated by an efficient energy transfer process known as the "antenna effect". The this compound ligand possesses a triplet state energy level that is suitable for absorbing UV light and subsequently transferring this energy to the central lanthanide ion. This intramolecular energy transfer populates the excited states of the lanthanide ion, which then relaxes by emitting light at its own characteristic, sharp wavelengths. The triplet state energy level for this ligand has been calculated to be around 20800 cm⁻¹, making it highly effective for sensitizing the emission of ions like Europium(III) and Terbium(III).

Table 1: Selected Structural Data for a Dinuclear Europium(III) Complex

Parameter Value
Coordination Number 8
Geometry Distorted Square Antiprism
Eu-N Bond Length (Å) ~2.56 - 2.59
Eu-O Bond Length (Å) ~2.33 - 2.45

Data extracted from crystallographic studies of Eu(III) complexes.

Research Applications in Functional Materials

Integration in Electronic and Photonic Materials

The unique photophysical properties of coordination complexes formed with this compound make them prime candidates for use in advanced photonic materials. The antenna effect, facilitated by the ligand, leads to materials with strong luminescence, high quantum yields, and long emission lifetimes.

Complexes with Europium(III) exhibit the ion's characteristic strong red emission, primarily from the ⁵D₀ → ⁷F₂ transition around 613 nm. Similarly, Terbium(III) complexes show a distinct green luminescence. These materials are investigated for applications in lighting and display technologies, such as Organic Light-Emitting Diodes (OLEDs), where color purity and efficiency are critical.

Table 2: Photophysical Properties of Lanthanide Complexes

Lanthanide Ion Major Emission Peak (nm) Quantum Yield (%) Luminescence Lifetime (ms)
Europium (Eu³⁺) 613 60.3 1.45
Terbium (Tb³⁺) 545 45.1 1.12
Samarium (Sm³⁺) 645 1.5 0.041

Data represents findings from studies on lanthanide complexes with this compound and co-ligands.

Development of Chemical Probes for Biological Research

The exceptional luminescent properties of lanthanide complexes containing this compound, such as long lifetimes and sharp, line-like emission bands, make them suitable for development as chemical probes for biological applications. These properties allow for time-resolved detection techniques that can eliminate background fluorescence from biological samples, leading to a much higher signal-to-noise ratio.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. Methods like DFT, often employing functionals such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. nih.gov

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For 2-(3,5-Dimethylphenyl)isonicotinic acid, the HOMO is expected to be localized on the electron-rich dimethylphenyl ring, while the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring and carboxylic acid group. Reactivity profiling can be further detailed by calculating the Molecular Electrostatic Potential (MEP), which maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack.

Illustrative Quantum Chemical Parameters This table presents typical parameters that would be calculated for this compound, based on values reported for structurally similar molecules. nih.govnih.gov

Calculated ParameterSignificance
HOMO Energy Indicates electron-donating ability.
LUMO Energy Indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) Correlates with chemical reactivity and stability.
Dipole Moment (μ) Measures the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP) Identifies regions of positive and negative charge, predicting sites for intermolecular interactions.

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions and Mechanistic Pathways

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a window into intermolecular interactions and dynamic processes that cannot be captured by static quantum calculations. nih.govmdpi.com An MD simulation for this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water or DMSO, and solving Newton's equations of motion for all atoms over a specific time period. mdpi.com

These simulations can elucidate key intermolecular interactions, most notably the formation of hydrogen bonds. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and MD simulations can reveal the stability and geometry of hydrogen-bonded dimers that are expected to form between two molecules of the acid. mdpi.com Furthermore, simulations can characterize the solvation shell around the molecule and quantify interactions with solvent molecules.

MD is also a valuable tool for exploring mechanistic pathways, such as conformational changes (e.g., rotation around the bond connecting the phenyl and pyridine rings) or the initial stages of aggregation and self-assembly. nih.gov By tracking the trajectories of molecules over time, it is possible to understand the preferred modes of interaction and the structural evolution of multi-molecule systems.

Prediction of Supramolecular Interactions and Self-Assembly Phenomena

The structure of this compound contains distinct functional groups that are predictive of specific supramolecular interactions and self-assembly behavior. Computational methods can be used to forecast these phenomena.

The primary interaction driving self-assembly is the hydrogen bonding between carboxylic acid groups, which typically leads to the formation of stable centrosymmetric dimers. nih.gov Beyond this primary interaction, π-π stacking between the aromatic phenyl and pyridine rings can contribute to the formation of larger, ordered aggregates. The twisted conformation between the two rings, a result of steric hindrance from the methyl groups, will influence the geometry of this stacking. Computational studies on related systems have shown that such non-covalent interactions are crucial in defining the crystal packing and the resulting three-dimensional supramolecular architecture.

Structure-Property Relationship Analysis through Computational Methods

A key goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. By integrating the results from quantum chemical calculations and molecular dynamics simulations, a comprehensive structure-property relationship profile for this compound can be developed.

For instance, the calculated HOMO-LUMO energy gap can be correlated with the molecule's chemical reactivity and its potential utility in electronic materials. nih.gov The strength and nature of intermolecular interactions, as determined by MD simulations and supramolecular analysis, can be used to predict physical properties such as melting point, solubility, and crystal structure. A molecule that forms strong, directional hydrogen bonds and exhibits significant π-π stacking is likely to have a higher melting point and a more stable crystalline form. These computational insights are invaluable for the rational design of new materials with desired chemical and physical characteristics.

Analytical Data for this compound Not Currently Available

Following a comprehensive search of scientific literature and chemical databases, specific analytical data required to detail the characterization and quantification of the chemical compound This compound could not be located. The stringent requirement to focus exclusively on this specific molecule prevents the inclusion of data from related compounds such as isonicotinic acid or its other derivatives.

The requested article structure, focusing on detailed analytical methodologies, is contingent upon the availability of published research findings for the exact compound . The necessary experimental data for the following analytical techniques for this compound were not found in the available resources:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC)

Without access to these foundational spectroscopic and chromatographic data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. While analytical information exists for the parent molecule, isonicotinic acid, and various other substituted analogues, the user's explicit instruction to focus solely on this compound means that such information cannot be used as a substitute.

Further research or de novo analytical studies would be required to generate the data necessary to fulfill the request as specified.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation and Analysis

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For the analysis of 2-(3,5-Dimethylphenyl)isonicotinic acid, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an essential tool for purity assessment and quantification.

The analysis of isonicotinic acid and its derivatives by GC has been established in the scientific literature. Although the thermal stability of similar compounds like nicotinic acid has been a topic of discussion, various gas chromatographic methods have been successfully developed for their determination. mdpi.com A direct GC-MS method, for instance, has been developed for the simultaneous analysis of niacin (nicotinic acid) and its impurities, including isonicotinic acid, without the need for derivatization. mdpi.comsemanticscholar.org This is significant as derivatization can add complexity and potential sources of error to the analytical process.

For the analysis of this compound, a similar approach would be anticipated. The compound would be introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. The choice of column is critical; a common choice for this type of analysis is a 5% phenyl methyl siloxane column, which is suitable for a broad range of chemical substances and can withstand the high oven temperatures required for elution. nih.gov

As the compound travels through the column, it separates from any impurities based on its boiling point and interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. asianpubs.org When coupled with MS, the system provides not only retention time data for quantification but also mass spectra for definitive identification of the compound and any impurities present. nih.gov The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis. mdpi.comsemanticscholar.org

A typical GC method for a related compound, methyl-isonicotinate, utilized a DB-5 column (30 meters, 0.53 mm ID, 2.65 μm film thickness). asianpubs.org The linearity of the method was established in the range of 0.1-1.0%, demonstrating its suitability for impurity profiling. asianpubs.org For this compound, a similar validation process would be necessary, establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Representative GC-MS Parameters for Analysis of Related Pyridine (B92270) Carboxylic Acids This table is a composite based on methodologies for similar compounds and represents a potential starting point for the analysis of this compound.

ParameterTypical Value/ConditionReference
ColumnHP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness) semanticscholar.org
Carrier GasHelium mdpi.com
Injection ModeSplit/SplitlessGeneric
Oven ProgramTemperature gradient optimized for separation nih.gov
DetectorMass Spectrometer (MS) mdpi.comsemanticscholar.org
Ionization ModeElectron Ionization (EI), 70 eV mdpi.comsemanticscholar.org
MS Scan ModeSelected Ion Monitoring (SIM) mdpi.comsemanticscholar.org

Advanced Characterization in the Solid State (e.g., X-ray Diffraction)

The solid-state properties of a chemical compound are of paramount importance, influencing its stability, solubility, and bioavailability. X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid, providing insights into its crystal structure, polymorphism, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies on related isonicotinic acid derivatives provide a clear framework for how such a characterization would be approached. acs.orgresearchgate.netrsc.org Single-crystal X-ray diffraction analysis would be the primary technique employed. This involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation, cooling of a saturated solution, or sublimation. rsc.org

Furthermore, XRD elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. In derivatives of isonicotinic acid, hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen is a common and critical feature, often leading to the formation of dimers, chains, or more complex supramolecular architectures. rsc.org For example, the crystal structure of isonicotinic acid (E)-(1-phenylethylidene)hydrazide (IPH) reveals a complex polymorphic system with six different crystal forms, each exhibiting distinct hydrogen bonding patterns. rsc.org Some polymorphs form infinite chains via N-H···O hydrogen bonds, while others form dimers through N-H···N interactions. rsc.org

The potential for polymorphism in this compound would be a key area of investigation. Different crystalline forms can have different physical properties, and identifying and characterizing them is crucial. Powder X-ray diffraction (PXRD) is often used in conjunction with single-crystal XRD to characterize bulk samples and identify different polymorphic forms. rsc.org

Table 2: Key Information Obtained from X-ray Diffraction of Isonicotinic Acid Derivatives This table summarizes the type of structural data that would be obtained from an XRD analysis of this compound, based on findings for analogous compounds.

Structural InformationSignificanceExample from Related Compounds
Unit Cell ParametersDefines the basic repeating unit of the crystal lattice.The crystal structure of 3,5-difluoroisonicotinic acid has been determined, providing its specific unit cell dimensions. researchgate.net
Space GroupDescribes the symmetry of the crystal structure.Different polymorphs of IPH crystallize in different space groups, such as P21/c and P-1. rsc.org
Molecular ConformationDetermines the 3D shape of the molecule, including torsion angles.Analysis of an isonicotinate-derived porphyrin confirmed its molecular structure and co-crystallization with a solvent molecule. mdpi.com
Hydrogen Bonding NetworkIdentifies key intermolecular interactions that dictate crystal packing.Isonicotinic acid hydrazide derivatives form extensive hydrogen-bonded networks, crucial for their structural integrity. acs.orgrsc.org
PolymorphismReveals the existence of multiple crystalline forms with different properties.Isonicotinic acid (E)-(1-phenylethylidene)hydrazide (IPH) is a hexamorphic system, with each form having a unique crystal structure. rsc.org

Medicinal Chemistry Research and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and the phenyl rings. Quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides have demonstrated that the electronic and steric properties of the substituent at the 2-position are crucial for their biological effects. nih.gov The reactivity of the pyridine nitrogen atom is considered essential for the activity of these compounds. nih.gov

For 2-aryl isonicotinic acid derivatives, the substitution pattern on the phenyl ring plays a pivotal role in modulating activity. The presence of lipophilic groups can influence the compound's ability to cross biological membranes and interact with hydrophobic pockets within a target protein.

Elucidation of Molecular Recognition and Ligand-Target Interactions

The interaction of ligands with their biological targets is a complex process governed by a variety of non-covalent forces. For isonicotinic acid derivatives, key interactions often involve:

Hydrogen Bonding: The carboxylic acid moiety can act as a hydrogen bond donor and acceptor. The pyridine nitrogen can also participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl ring and its substituents, such as the dimethyl groups in the case of 2-(3,5-Dimethylphenyl)isonicotinic acid, can engage in hydrophobic interactions with nonpolar residues in the binding site of a protein.

Pi-Pi Stacking: The aromatic nature of both the pyridine and phenyl rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target protein.

Ionic Interactions: The carboxylate group can form ionic bonds with positively charged residues like lysine (B10760008) or arginine.

Molecular dynamics simulations on related ligand-protein complexes have shown that specific residues can act as key hotspots for binding, with some demonstrating increased flexibility to accommodate the ligand.

Modulation of Enzyme Activity and Biological Pathways

Isonicotinic acid and its derivatives are known to modulate the activity of various enzymes and biological pathways. For instance, nicotinic acid itself is a known modulator of lipid metabolism.

Design Principles for Novel Pharmacophores and Scaffold Diversification

The isonicotinic acid scaffold serves as a versatile starting point for the design of novel pharmacophores. Pharmacophore modeling, a computational approach, helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.com For isonicotinic acid derivatives, key pharmacophoric features often include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/acceptor (the carboxylic acid), and a hydrophobic aromatic region. nih.gov

Scaffold diversification strategies for isonicotinic acids include:

Modification of the Carboxylic Acid: Esterification or conversion to amides or hydrazides can alter the compound's pharmacokinetic properties and target interactions. nih.govnih.gov

Substitution on the Pyridine Ring: Introducing various substituents at different positions on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. nih.gov

Variation of the Aryl Substituent: Altering the substitution pattern on the 2-phenyl ring can optimize hydrophobic and electronic interactions with the target. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Strategies for Enhanced Chemo-, Regio-, and Stereoselectivity

The industrial production of nicotinic acid often relies on the oxidation of substituted pyridines, such as 5-ethyl-2-methylpyridine, which can involve harsh conditions and produce environmentally challenging byproducts like nitrous oxide. Future research into the synthesis of 2-(3,5-Dimethylphenyl)isonicotinic acid should prioritize the development of "green chemistry" approaches. This includes the exploration of novel catalytic systems that offer high efficiency and selectivity under milder conditions.

Key areas for investigation include:

Catalyst Development: Designing transition-metal catalysts or organocatalysts for cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig type reactions) between a pre-functionalized pyridine (B92270) ring and a 3,5-dimethylphenyl-containing moiety.

C-H Activation: Investigating direct C-H activation/functionalization of the pyridine ring as a more atom-economical approach to introduce the 3,5-dimethylphenyl group.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and facilitate scalable synthesis.

The development of synthetic routes that control regioselectivity is crucial for ensuring the correct isomer is produced. Furthermore, if chiral centers are introduced into the molecule, developing stereoselective synthetic methods will be essential for isolating specific enantiomers, which can have distinct biological activities.

Exploration of Advanced Supramolecular Architectures and Stimuli-Responsive Functional Materials

The pyridine and carboxylic acid functional groups in this compound make it an excellent candidate for constructing supramolecular assemblies through hydrogen bonding and other non-covalent interactions. These interactions can lead to the formation of well-ordered, crystalline structures with unique properties.

Future research could focus on:

Crystal Engineering: Systematically studying the co-crystallization of this compound with other molecules to create new solid-state forms with desired physical properties (e.g., solubility, stability).

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker to synthesize MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Stimuli-Responsive Gels: Incorporating the molecule into polymer backbones or as a gelling agent to create "smart" materials that respond to external stimuli such as pH, temperature, or light. For instance, the protonation/deprotonation of the pyridine nitrogen and carboxylic acid could be exploited to create pH-responsive hydrogels.

Potential StimulusResponsive BehaviorPotential Application
pHChange in solubility, gel-sol transitionDrug delivery, sensors
TemperaturePhase transitionSmart coatings, actuators
LightIsomerization, bond cleavageOptical switches, data storage

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules and materials. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the properties and reactivity of this compound.

Key computational research directions include:

Property Prediction: Calculating electronic properties (e.g., HOMO-LUMO gap), spectroscopic signatures (e.g., NMR, IR spectra), and physical properties to guide experimental efforts.

Reaction Modeling: Simulating proposed synthetic pathways to predict reaction outcomes, identify potential intermediates, and understand reaction mechanisms, thereby optimizing reaction conditions.

Binding Site Analysis: If the molecule is investigated for biological applications, computational docking studies can be used to predict its binding affinity and mode of interaction with target proteins.

Innovative Applications as Chemical Probes and Tools in Basic Biological Research

A chemical probe is a small molecule that selectively modulates the function of a protein, allowing researchers to study its role in biological processes. Given the prevalence of pyridine and carboxylic acid motifs in biologically active molecules, this compound could serve as a starting point for the development of novel chemical probes.

Future research in this area could involve:

Library Synthesis: Creating a library of derivatives of this compound by modifying the substitution pattern on either the pyridine or the phenyl ring.

High-Throughput Screening: Screening this library against a panel of biological targets to identify any "hits" with interesting activity.

Probe Optimization: Once a hit is identified, medicinal chemistry efforts can be employed to optimize its potency, selectivity, and cell permeability to develop a high-quality chemical probe.

For example, derivatives could be designed as colorimetric probes for the detection of specific metal ions, where binding to the ion results in a visible color change.

Rational Design for Targeted Delivery Systems Based on Chemical Principles

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects. The structure of this compound offers handles for conjugation to targeting moieties or incorporation into nanoparticle-based drug delivery systems.

Future research could explore:

Prodrug Design: Modifying the carboxylic acid group to create a prodrug that is cleaved under specific physiological conditions (e.g., in the acidic tumor microenvironment) to release an active compound.

Nanoparticle Formulation: Using the compound to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, or metal oxide nanoparticles) to improve their stability, biocompatibility, and targeting capabilities. The dimethylphenyl group could enhance hydrophobic interactions within the core of a nanoparticle, while the isonicotinic acid moiety could be used for surface functionalization.

Conjugation to Targeting Ligands: Attaching targeting ligands, such as antibodies or small molecules that bind to receptors overexpressed on cancer cells, to the this compound scaffold to create a targeted drug conjugate.

By systematically investigating these future research directions, the scientific community can fully elucidate the potential of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield and selectivity of 2-(3,5-dimethylphenyl)isonicotinic acid derivatives?

  • Methodological Answer : Pd(0)/PR₃-catalyzed arylation using an N-(3,5-dimethylphenyl) amide directing group significantly enhances mono-arylation selectivity. Ligands such as PCy₂t-Bu-HBF₄ improve yields (87% in optimized conditions) by reducing electronic deficiency in the pyridine ring . Key parameters include:

  • Directing group optimization : Electron-donating substituents (e.g., 3,5-dimethylphenyl) mitigate pyridine ring deactivation.
  • Ligand screening : Bulky ligands favor steric control over regioselectivity.
  • Reaction conditions : Elevated temperatures (80–100°C) and aryl halide equivalents (1.2–2.0 eq) balance reactivity and selectivity.
    • Data Reference : Table 2 in highlights ligand-dependent yield variations (14–87%).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use multimodal analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., dimethylphenyl protons at δ 2.3–2.5 ppm; pyridine ring protons at δ 7.5–8.5 ppm).
  • X-ray crystallography : Resolves steric interactions between the dimethylphenyl group and the pyridine carboxylate moiety.
  • DFT calculations : Predict electronic effects (e.g., HOMO-LUMO gaps influenced by methyl groups) to guide functionalization .

Q. What biological targets are associated with this compound derivatives?

  • Methodological Answer : Derivatives exhibit activity as serine protease inhibitors , β–3 adrenoceptor agonists , and liver X receptor (LXR) modulators . To validate targets:

  • In vitro assays : Measure IC₅₀ values using enzymatic inhibition (e.g., trypsin for serine proteases) or receptor-binding studies (radioligand displacement for LXR).
  • Structure-activity relationship (SAR) : Vary substituents on the phenyl or pyridine rings to pinpoint pharmacophores .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in pyridine C–H functionalization of this compound?

  • Methodological Answer :

  • Electronic effects : The pyridine ring’s electron deficiency hinders Pd insertion. Using electron-donating directing groups (e.g., N-(3,5-dimethylphenyl)amide) reduces this barrier, favoring C–H activation at the 3- and 4-positions .
  • Steric effects : Bulky ligands (e.g., PCy₂t-Bu-HBF₄) prevent over-arylation by blocking secondary reaction sites.
  • Competitive binding studies : Compare pyridyl vs. directing group affinity for Pd using ITC (isothermal titration calorimetry).

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound derivatives?

  • Methodological Answer :

  • Mechanistic redundancy : Use knockout cell lines (e.g., LXRα/β⁻/⁻) to isolate target-specific effects.
  • Off-target profiling : Employ proteome-wide affinity chromatography to identify unintended interactions.
  • Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify consensus targets vs. outliers .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate solubility (LogS), CYP450 inhibition, and plasma protein binding.
  • Metabolite identification : Simulate phase I/II metabolism with GLORYx or MetaSite to prioritize derivatives resistant to glucuronidation or oxidation.
  • Docking studies : Map interactions with metabolic enzymes (e.g., CYP3A4) to guide structural modifications .

Methodological Challenges and Solutions

ChallengeSolutionReference
Low regioselectivity in arylationUse N-(3,5-dimethylphenyl)amide directing group + PCy₂t-Bu-HBF₄ ligand
Conflicting bioactivity dataCross-validate via knockout models and proteome-wide profiling
Metabolic instabilityIntroduce fluorine or methyl groups to block oxidation sites

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.